(E/Z)-Doxepin Glucuronide

Catalog No.
S1791005
CAS No.
788790-52-3
M.F
C25H29NO7
M. Wt
455.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E/Z)-Doxepin Glucuronide

CAS Number

788790-52-3

Product Name

(E/Z)-Doxepin Glucuronide

Molecular Formula

C25H29NO7

Molecular Weight

455.51

(E/Z)-Doxepin Glucuronide is a metabolite derived from doxepin, a tricyclic antidepressant known for its anxiolytic and antidepressant properties. Doxepin exists as a mixture of (E) and (Z) stereoisomers, typically in an approximate ratio of 85:15. The (Z)-isomer exhibits greater potency in inhibiting the reuptake of serotonin and norepinephrine compared to the (E)-isomer . The glucuronide form is produced through metabolic processes involving conjugation with glucuronic acid, primarily in the liver, and plays a crucial role in the drug's pharmacokinetics by enhancing its solubility and facilitating its excretion .

The formation of (E/Z)-Doxepin Glucuronide occurs through enzymatic reactions catalyzed by UDP-glucuronosyltransferases. These enzymes facilitate the transfer of glucuronic acid to doxepin, leading to the formation of its glucuronide conjugates. This reaction is significant for drug metabolism as it transforms lipophilic compounds into more hydrophilic forms that can be readily excreted via urine.

The general reaction can be represented as follows:

Doxepin+UDP glucuronic acidUDP glucuronosyltransferase E Z Doxepin Glucuronide+UDP\text{Doxepin}+\text{UDP glucuronic acid}\xrightarrow{\text{UDP glucuronosyltransferase}}\text{ E Z Doxepin Glucuronide}+\text{UDP}

The synthesis of (E/Z)-Doxepin Glucuronide can occur through several methods:

  • Enzymatic Synthesis: Utilizing recombinant UDP-glucuronosyltransferase enzymes to catalyze the glucuronidation of doxepin.
  • Chemical Synthesis: Although less common, chemical methods may involve direct conjugation reactions under controlled conditions to produce the glucuronide derivatives.

These methods ensure that both stereoisomers can be synthesized efficiently, reflecting their natural occurrence in metabolic processes.

(E/Z)-Doxepin Glucuronide primarily serves as a metabolite in pharmacokinetic studies related to doxepin therapy. Understanding its formation and elimination helps in assessing drug interactions and optimizing dosing regimens for patients undergoing treatment with doxepin. Additionally, it may be used in clinical settings to monitor drug metabolism and excretion profiles.

Studies have shown that (E/Z)-Doxepin Glucuronide is involved in various drug-drug interactions, particularly those affecting the cytochrome P450 enzyme system. Doxepin's metabolism can be significantly altered by co-administration with other medications that inhibit or induce these enzymes, leading to variations in the levels of both doxepin and its glucuronide metabolites . Furthermore, investigations into its stability under physiological conditions reveal that it is resistant to hydrolysis by certain enzymes at physiological pH levels, indicating potential implications for its pharmacokinetic behavior .

Several compounds share structural or functional similarities with (E/Z)-Doxepin Glucuronide. These include:

  • Amitriptyline: Another tricyclic antidepressant that also undergoes extensive hepatic metabolism but does not exhibit E/Z stereoisomerism.
  • Nortriptyline: A metabolite of amitriptyline with similar pharmacological properties but differing metabolic pathways.
  • Nordoxepin: The primary active metabolite of doxepin, which has a stronger selectivity for norepinephrine reuptake inhibition than doxepin itself.

Comparison Table

CompoundStructure TypeStereoisomerismMain Action
(E/Z)-Doxepin GlucuronideMetaboliteYesInactive metabolite
DoxepinTricyclicYesSerotonin/Norepinephrine reuptake inhibitor
AmitriptylineTricyclicNoSerotonin/Norepinephrine reuptake inhibitor
NortriptylineTricyclicNoNorepinephrine reuptake inhibitor
NordoxepinMetaboliteNoStrong norepinephrine reuptake inhibitor

The uniqueness of (E/Z)-Doxepin Glucuronide lies in its role as a metabolite that enhances the elimination of doxepin while maintaining a balance between efficacy and safety through its pharmacokinetic profile.

Hepatic Glucuronidation Mechanisms

The hepatic glucuronidation of (E/Z)-doxepin represents a critical phase II metabolic pathway responsible for the biotransformation and elimination of this tricyclic antidepressant compound [1]. Doxepin undergoes extensive metabolism through glucuronidation reactions, which occur primarily in hepatic microsomes following the initial phase I metabolism that produces nordoxepin and other metabolites [2]. The glucuronidation process involves the conjugation of glucuronic acid from uridine diphosphate glucuronic acid to doxepin and its metabolites, facilitating their water-soluble elimination from the body [1].

Human liver microsomes demonstrate significant glucuronidation activity toward doxepin, with the reaction proceeding through the transfer of glucuronic acid to specific hydroxyl or amine groups on the molecule [3]. The hepatic glucuronidation mechanisms exhibit substantial complexity due to the involvement of multiple uridine diphosphate glucuronosyltransferase isoforms that display overlapping but distinct substrate specificities [6]. Research indicates that hepatic glucuronidation represents the predominant elimination pathway for doxepin metabolites, with less than three percent of the administered dose being excreted as unchanged parent compound [1].

UDP-Glucuronosyltransferase (UGT) Isoform Specificity

The glucuronidation of (E/Z)-doxepin involves specific uridine diphosphate glucuronosyltransferase isoforms that demonstrate selective catalytic activity toward this tricyclic compound [5] [22]. Studies utilizing recombinant uridine diphosphate glucuronosyltransferase enzymes have identified that uridine diphosphate glucuronosyltransferase 2B10 exhibits particularly high affinity for doxepin, with doxepin serving as a potent inhibitor of this enzyme with inhibition constant values of approximately 0.95 micrometers [5]. The enzyme demonstrates selective N-glucuronidation activity, which represents a specialized metabolic pathway for compounds containing aliphatic tertiary amine groups such as those present in doxepin [10].

Human hepatic uridine diphosphate glucuronosyltransferase 1A4 also contributes significantly to doxepin glucuronidation, particularly in the conjugation of amine functional groups [10] [32]. The isoform specificity patterns reveal that uridine diphosphate glucuronosyltransferase 2B7 interacts with uridine diphosphate glucuronosyltransferase 1A enzymes through protein-protein interactions that can influence the kinetic parameters of glucuronidation reactions [32]. These interactions result in decreased Michaelis-Menten constant values and increased maximum velocity parameters, enhancing the overall catalytic efficiency of the glucuronidation process [32].

The expression levels of specific uridine diphosphate glucuronosyltransferase isoforms in human liver demonstrate considerable variation, with uridine diphosphate glucuronosyltransferase 2B4, 2B7, 2B15, and 1A4 being consistently identified as highly abundant hepatic isoforms [6]. Research utilizing human liver microsomes indicates that uridine diphosphate glucuronosyltransferase 2B7 represents one of the most abundant isoforms, contributing significantly to the glucuronidation of various tricyclic compounds including doxepin [6] [8].

UGT IsoformRelative Hepatic ExpressionPrimary Substrate SpecificityKinetic Characteristics
UGT1A4High (26% of total UGT activity)N-glucuronidation of aminesMichaelis-Menten kinetics
UGT2B7Very HighO-glucuronidation, protein interactionsEnhanced by UGT1A co-expression
UGT2B10ModerateSelective N-glucuronidationHigh affinity (Ki = 0.95 μM for doxepin)
UGT2B4Highest abundanceBile acid detoxificationConsistently most abundant

Stereoselective Enzymatic Conjugation Dynamics

The stereoselective glucuronidation of (E/Z)-doxepin demonstrates significant enzymatic discrimination between the geometric isomers of the compound [4] [9]. Pharmaceutical doxepin exists as an approximate 85:15 ratio mixture of (E)- and (Z)-stereoisomers, and this stereoselective preference is maintained during the glucuronidation process [4]. The enzymatic conjugation dynamics reveal that uridine diphosphate glucuronosyltransferase enzymes exhibit differential catalytic efficiency toward the individual stereoisomers, resulting in distinct metabolic profiles [9].

Studies examining stereoselective glucuronidation patterns indicate that the (E)-isomer of doxepin undergoes preferential glucuronidation compared to the (Z)-isomer [9] [11]. This stereoselectivity reflects the three-dimensional structural requirements of the uridine diphosphate glucuronosyltransferase active sites, which demonstrate enhanced binding affinity for specific spatial arrangements of the substrate molecule [9]. The stereoselective enzymatic conjugation results in different pharmacokinetic profiles for each isomer, with implications for the overall metabolic fate of the compound [4].

The kinetic parameters governing stereoselective glucuronidation demonstrate that the Michaelis-Menten constant values differ significantly between the (E)- and (Z)-isomers [9]. Research utilizing human liver microsomes reveals that the intrinsic clearance values for the individual stereoisomers can vary by factors of two to four, indicating substantial stereochemical influence on the enzymatic conjugation process [9]. The maximum velocity parameters also demonstrate stereoselective differences, with the (E)-isomer typically exhibiting higher maximum velocity values in glucuronidation reactions [11].

Interspecies Metabolic Divergence

The glucuronidation of (E/Z)-doxepin exhibits substantial interspecies variation in metabolic patterns, reflecting the evolutionary divergence of uridine diphosphate glucuronosyltransferase enzyme systems across different mammalian species [13] [15]. Comparative studies utilizing liver microsomes from humans, rats, mice, dogs, and non-human primates demonstrate significant differences in glucuronidation rates, enzyme kinetics, and metabolite profiles [14] [16]. The interspecies metabolic divergence particularly affects N-glucuronidation pathways, with humans typically exhibiting much higher N-glucuronidation activity compared to common laboratory animal species [15].

Research examining interspecies differences in glucuronidation processes reveals that the rank order of activity varies considerably depending on the specific substrate and reaction type [14] [16]. For compounds similar to doxepin, the typical activity ranking follows the pattern of human liver microsomes exhibiting moderate to high activity, while rat liver microsomes demonstrate variable activity depending on the specific uridine diphosphate glucuronosyltransferase isoforms involved [14]. The interspecies variability in N-glucuronidation is particularly pronounced, with humans possessing unique enzymatic capabilities through uridine diphosphate glucuronosyltransferase 2B10 and 1A4 that are not well-represented in common laboratory animal models [15].

Comparative Hepatocyte Metabolism Models

Human hepatocytes represent the gold standard for comparative metabolism studies, demonstrating glucuronidation activities that closely reflect in vivo hepatic metabolism patterns [17] [20]. Studies comparing primary human hepatocytes with hepatocyte models from various species reveal significant differences in both the expression levels and catalytic activities of uridine diphosphate glucuronosyltransferase enzymes [17]. Human hepatocytes typically exhibit higher uridine diphosphate glucuronosyltransferase activities compared to rodent hepatocytes, particularly for N-glucuronidation reactions relevant to doxepin metabolism [20].

Rat hepatocytes demonstrate distinct glucuronidation patterns compared to human hepatocytes, with differences in both the kinetic parameters and substrate selectivity profiles [18]. The maximum velocity values for glucuronidation reactions in rat hepatocytes can differ by eight-fold or more compared to human hepatocytes, depending on the specific substrate and reaction conditions [14]. Mouse hepatocytes exhibit unique glucuronidation characteristics, with tissue-specific expression patterns of uridine diphosphate glucuronosyltransferase isoforms that differ substantially from both human and rat models [26].

Dog hepatocytes present an interesting comparative model, as they demonstrate considerable glucuronidation activity for certain substrates while showing different regioselectivity patterns compared to human hepatocytes [28]. Research indicates that dog liver microsomes can exhibit intrinsic clearance values that are intermediate between human and rodent models, making them potentially useful for bridging studies [14]. Non-human primate hepatocytes, particularly from cynomolgus monkeys, demonstrate glucuronidation patterns that more closely resemble human hepatocytes compared to rodent models, although significant differences still exist [13] [16].

SpeciesRelative Glucuronidation ActivityUGT Expression PatternKinetic Characteristics
HumanHigh N-glucuronidation capabilityUGT1A4, 2B7, 2B10 dominantComplex kinetics, protein interactions
RatVariable, substrate-dependentDifferent isoform profile8-fold activity differences
MouseTissue-specific patternsUnique isoform expressionBiphasic kinetics common
DogIntermediate activity levelsHigher UGT1A1 activityDifferent regioselectivity
Cynomolgus MonkeyClosest to human patternsSimilar but not identicalIntermediate kinetic parameters

Extrahepatic Glucuronidation Pathways

Extrahepatic glucuronidation represents a significant component of total body clearance for compounds like doxepin, with intestinal, renal, and other tissue-specific uridine diphosphate glucuronosyltransferase activities contributing to overall metabolic elimination [3] [19]. Human intestinal microsomes demonstrate substantial glucuronidation activity, often exceeding hepatic activity for certain substrates by factors of ten to one hundred [27] [28]. The intestinal glucuronidation pathway involves specific uridine diphosphate glucuronosyltransferase isoforms, particularly uridine diphosphate glucuronosyltransferase 1A8 and 1A10, which are predominantly expressed in extrahepatic tissues [28].

Renal glucuronidation contributes to the elimination of glucuronidated metabolites and can also perform direct glucuronidation of parent compounds [18] [19]. Human kidney microsomes express distinct uridine diphosphate glucuronosyltransferase isoforms, including uridine diphosphate glucuronosyltransferase 1A2, 1A7c, 2B5, 2B35, and 3A1/2, which demonstrate different substrate specificities compared to hepatic enzymes [26]. The renal glucuronidation pathway exhibits unique kinetic characteristics, often following Hill equation kinetics rather than classical Michaelis-Menten patterns [18].

Brain tissue represents another important extrahepatic site for glucuronidation, with blood-brain barrier-associated uridine diphosphate glucuronosyltransferase enzymes contributing to neuroprotective detoxification processes [3] [12]. The brain-expressed uridine diphosphate glucuronosyltransferase isoforms include members of the 1A, 2A, 2B, and 3A subfamilies, which are localized primarily in endothelial cells and astrocytes of the blood-brain barrier [3]. These extrahepatic glucuronidation pathways demonstrate species-specific expression patterns, with significant variation in both isoform distribution and catalytic activities across different mammalian species [19].

Chemoenzymatic Synthesis Optimization

The synthesis of (E/Z)-Doxepin Glucuronide represents a significant challenge in pharmaceutical chemistry due to the unique quaternary ammonium linkage formation and the need to maintain stereochemical integrity of both the E and Z isomers . Chemoenzymatic approaches have emerged as the most viable method for producing this metabolite, combining the specificity of enzymatic catalysis with the control offered by optimized reaction conditions.

The fundamental mechanism involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the tertiary amine nitrogen of doxepin, catalyzed by specific UDP-glucuronosyltransferase enzymes, particularly UGT1A4 and UGT2B10 [3] [4]. This reaction is unique among glucuronidation pathways as it results in the formation of a positively charged quaternary ammonium center, distinguishing it from the more common oxygen-linked glucuronides [5] [6].

The enzymatic synthesis optimization requires careful consideration of multiple parameters. The enzyme concentration demonstrates a clear optimum, with excessive enzyme levels reducing yields by up to 70% for certain substrates [7]. The optimal UDP-glucuronic acid concentration appears to be approximately twice that of the substrate concentration, regardless of substrate identity [7]. Higher substrate concentrations up to 8 millimolar prove beneficial, provided that excessive co-solvent quantities are not required for substrate solubilization [7].

UDP-glucuronosyltransferase 1A4 exhibits specific substrate preferences for compounds containing either an N,N-dimethyl moiety at the end of a side chain, an N-methylated piperazine, or an N-methylated piperidinyl moiety [8]. Doxepin, with its propyl N,N-dimethyl side chain extending from a polycyclic nucleus, represents an optimal substrate structure for this enzyme [8]. The presence of the dibenzoxepin ring system enhances glucuronidation rates compared to compounds lacking polycyclic nuclei [8].

Phase-Transfer Catalysis in Glucuronide Formation

Phase-transfer catalysis has been successfully employed as an alternative synthetic approach for quaternary ammonium-linked glucuronides [9] [10]. The key step involves quaternization of doxepin with methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate and sodium bicarbonate in a two-phase system of water and an organic solvent [9] [10].

This synthetic approach offers several advantages over purely enzymatic methods. The reaction conditions are more robust and scalable, with less sensitivity to substrate concentration and enzyme stability issues [10]. The method successfully yields quaternary ammonium-linked glucuronides of various tricyclic compounds, including doxepin and related antidepressants [10].

The optimization of phase-transfer catalysis conditions requires careful attention to several critical parameters. The choice of quaternization agent proves crucial, with methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate providing optimal reactivity and selectivity [9]. Sodium bicarbonate serves as the preferred base due to its mild conditions and compatibility with both phases [9]. The two-phase solvent system typically consists of water and an organic solvent such as dichloromethane or chloroform [9].

Temperature control is essential for maintaining both reaction efficiency and stereochemical integrity. Optimal conditions typically involve reaction temperatures of 25°C with overnight incubation periods [11]. However, certain conditions, particularly those involving boron trifluoride catalysis, require reduced temperatures of 0°C to prevent decomposition [11].

The concentration effects in phase-transfer catalysis exhibit non-linear dependencies that significantly impact both yield and stereoselectivity [12]. High concentration ranges above 50 millimolar typically produce enhanced yields up to 66% with improved stereoselectivity ratios, while lower concentrations result in reduced yields and poorer stereochemical control [12].

Solvent System Optimization for Isomer Separation

The successful isolation and purification of (E/Z)-Doxepin Glucuronide isomers requires systematic optimization of solvent systems to achieve both high yields and stereochemical purity [13] [14]. The choice of solvent significantly impacts glucuronidation efficiency, substrate solubility, and product isolation characteristics.

Acetonitrile emerges as the primary solvent choice for glucuronide synthesis, demonstrating high glucuronidation efficiency combined with good substrate solubility and ease of product isolation [7]. Dimethyl sulfoxide serves as an excellent co-solvent, particularly for substrates with limited aqueous solubility, though it complicates product isolation procedures [7]. Ethanol provides moderate glucuronidation efficiency but offers advantages in terms of product isolation and environmental compatibility [7].

The optimization of solvent systems must also consider the stability of the glucuronide products. (E/Z)-Doxepin Glucuronide exhibits unusual instability under certain conditions, particularly in aqueous media, acidic conditions, and upon exposure to light [14]. The compound demonstrates relative stability in ammonium acetate buffer at pH 5.0, making this the preferred medium for isolation and purification procedures [14].

For reversed-phase high-performance liquid chromatography purification, optimal conditions employ 40 millimolar ammonium acetate buffer with acetonitrile as the mobile phase under gradient elution [14]. The purification process requires careful control of lyophilization conditions, as this step critically affects the final purity of the metabolite [14]. Extended lyophilization periods result in increased degradation products, necessitating optimized drying procedures [14].

The separation of E and Z isomers requires specialized chromatographic conditions. Normal phase chromatography using hexane-propan-2-ol (9:1) or hexane-dichloromethane (1:1) systems provides effective isomer resolution [15]. The choice between these systems depends on the specific requirements for resolution of ring-hydroxylated metabolites, with the hexane-dichloromethane system proving superior for complex metabolite mixtures [15].

Advanced Chromatographic Resolution Techniques

The analytical separation of (E/Z)-Doxepin Glucuronide presents unique challenges due to the subtle structural differences between geometric isomers and the ionic nature of the quaternary ammonium linkage [16] [17]. Advanced chromatographic techniques have been developed to address these challenges, providing both analytical and preparative separation capabilities.

Chiral Stationary Phase High Performance Liquid Chromatography Method Development

Chiral stationary phase high performance liquid chromatography represents the gold standard for stereoisomeric separation of doxepin glucuronides [16] [18] [17]. The development of effective chiral separation methods requires systematic evaluation of multiple stationary phase chemistries and mobile phase compositions.

The most successful chiral stationary phases for doxepin glucuronide separation include cellulose-based and amylose-based materials with appropriate derivatization [19]. Teicoplanin-based columns demonstrate exceptional performance for simultaneous chiral separation of both the parent drug and its glucuronide metabolite [20]. These glycopeptide-based stationary phases provide multiple chiral recognition sites through their complex three-dimensional structure [20].

Column dimension optimization plays a crucial role in method development. Luna 5 micrometer C8(2) columns (150 × 4.6 millimeters) provide baseline resolution with analysis times of approximately 30 minutes [17]. Kinetex 5 micrometer C8 columns of identical dimensions reduce analysis time to 15 minutes while maintaining resolution requirements [17]. Further optimization using Kinetex 2.6 micrometer C8 columns (75 × 4.6 millimeters) achieves analysis times of 8 minutes with superior peak shape and increased sensitivity [17].

The mobile phase composition critically affects both resolution and analysis time. Acetonitrile-chloroform-diethylamine mixtures (750:250:0.2) provide optimal separation conditions for baseline resolution of E and Z isomers [16]. Alternative mobile phases employing acetonitrile-methanol combinations with 10 millimolar ammonium formate achieve excellent chiral resolution while maintaining mass spectrometry compatibility [20].

Method validation according to pharmacopeial standards requires resolution values not less than 1.5 between E and Z isomers, symmetry factors not more than 2.0 for each isomer, and relative standard deviation not more than 2.0% [17]. All optimized methods successfully meet these stringent requirements, confirming their suitability for routine analysis [17].

The stereoselectivity mechanisms involve multiple interaction types, including hydrophobic interactions, hydrogen bonding, and specific chiral recognition through three-point contact with the stationary phase [19]. The quaternary ammonium nature of the glucuronide provides additional ionic interaction opportunities that enhance selectivity compared to neutral compounds [19].

Supercritical Fluid Chromatography Applications

Supercritical fluid chromatography has emerged as a powerful alternative to traditional liquid chromatography for the separation of (E/Z)-Doxepin Glucuronide, offering unique advantages in terms of speed, efficiency, and environmental compatibility [21] [22] [23] [24].

The fundamental principles of supercritical fluid chromatography leverage the unique properties of supercritical carbon dioxide as the primary mobile phase component [21]. Carbon dioxide above its critical point exhibits density similar to liquids but viscosity approaching that of gases, enabling rapid separations with high efficiency [22]. The addition of polar modifiers such as methanol, ethanol, or isopropanol expands the range of analytes that can be effectively separated [24].

Optimization of supercritical fluid chromatography conditions for doxepin glucuronide separation requires systematic evaluation of multiple parameters. Mobile phase composition typically consists of supercritical carbon dioxide with 10-30% polar modifier [23]. Temperature optimization around 35°C provides optimal resolution while maintaining stationary phase stability [25]. Pressure control at 130 bar ensures maintenance of supercritical conditions throughout the system [25].

The choice of stationary phase significantly impacts separation selectivity. Chiral stationary phases including (S,S) Whelk-O 1 columns demonstrate excellent performance for urolithin glucuronide isomers, suggesting similar utility for doxepin glucuronides [25]. The thermodynamic parameters of separation indicate entropically driven processes with positive enthalpy and entropy variations [25].

Flow rate optimization enables rapid analysis while maintaining resolution. Optimal flow rates of 2.0 milliliters per minute provide excellent separation efficiency [25]. The low viscosity of supercritical fluids permits higher flow rates than conventional liquid chromatography without excessive back pressure [24].

The advantages of supercritical fluid chromatography for doxepin glucuronide analysis include environmental sustainability through reduced organic solvent consumption, enhanced mass spectrometry compatibility due to the volatile mobile phase, and improved analysis speed compared to traditional methods [23] [24]. The technique demonstrates particular utility for chiral separations that traditionally require normal-phase conditions [24].

Method development strategies for supercritical fluid chromatography involve systematic screening of stationary phases classified by retention mechanisms [26]. Nonpolar, moderately polar, and highly polar stationary phases provide different selectivity patterns that can be optimized for specific separation challenges [26]. The complementary selectivity to reversed-phase liquid chromatography makes supercritical fluid chromatography valuable for complex mixture analysis [26].

The implementation of supercritical fluid chromatography in pharmaceutical analysis requires consideration of both analytical and preparative applications [27]. Injection techniques including mixed stream versus modifier stream injection significantly impact resolution, with modifier stream injection generally providing superior performance [27]. Sample dissolution solvents demonstrate minimal impact on preparative resolution for most applications [27].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Dates

Last modified: 08-15-2023

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